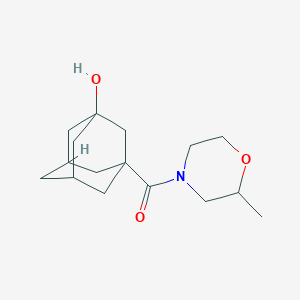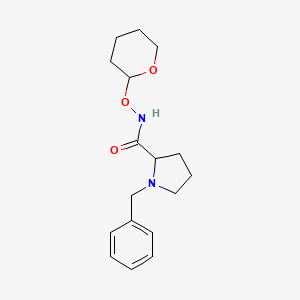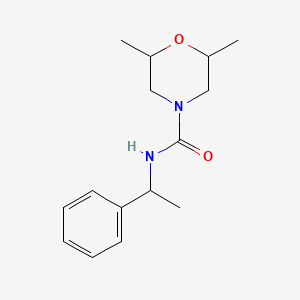
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and reduce the progression of the disease.
Wirkmechanismus
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone reduces the excitotoxicity that is associated with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the potential use of (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the development of new (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone derivatives with improved solubility and pharmacokinetic properties. Additionally, (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone may have potential for use in the treatment of other neurological disorders beyond Alzheimer's disease.
Synthesemethoden
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with formaldehyde and subsequent reactions with methylamine and morpholine. The final step involves the addition of hydroxylamine hydrochloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. (3-Hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
(3-hydroxy-1-adamantyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11-9-17(2-3-20-11)14(18)15-5-12-4-13(6-15)8-16(19,7-12)10-15/h11-13,19H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMMOYPUWJOVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)

![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)